7-methoxy-6-nitro-4aH-quinazolin-4-one
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Overview
Description
7-Methoxy-6-nitro-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-6-nitro-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with formamide or other suitable reagents. One common method includes the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate . Another approach involves the reaction of anthranilic acid with excess formamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-6-nitro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like SnCl2·2H2O.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative .
Scientific Research Applications
7-Methoxy-6-nitro-4aH-quinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-6-nitro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by targeting the quorum sensing system . This inhibition affects bacterial cell adhesion and exopolysaccharide production, ultimately reducing virulence .
Comparison with Similar Compounds
6-Nitro-3(H)-quinazolin-4-one: Exhibits remarkable antibacterial activity.
7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one: Known for its antimicrobial properties.
Uniqueness: 7-Methoxy-6-nitro-4aH-quinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a methoxy group and a nitro group on the quinazolinone scaffold contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H7N3O4 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
7-methoxy-6-nitro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-5H,1H3 |
InChI Key |
RQTWEKUYDFDTJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=NC(=O)C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
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